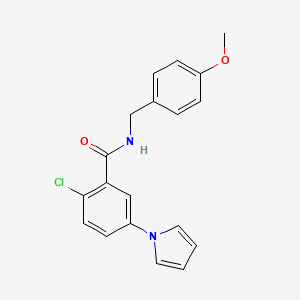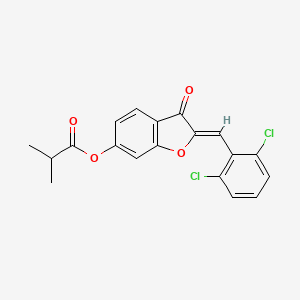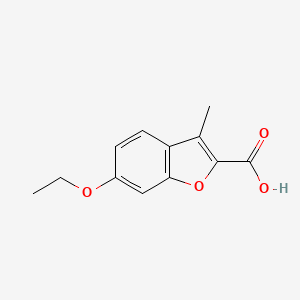![molecular formula C29H30O3 B14956912 6-hexyl-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14956912.png)
6-hexyl-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hexyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex molecular structure, which includes a hexyl chain, a methoxy group attached to a methylphenyl ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hexyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
6-Hexyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mecanismo De Acción
The mechanism of action of 6-hexyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
6-Hexyl-7-methoxy-3-phenyl-chromen-4-one: A structurally similar compound with a methoxy group instead of a methylphenyl group.
4-Phenyl-2H-chromen-2-one: A simpler chromen-2-one derivative without the hexyl and methoxy groups.
Uniqueness
6-Hexyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and the methoxy group attached to the methylphenyl ring differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propiedades
Fórmula molecular |
C29H30O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
6-hexyl-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H30O3/c1-3-4-5-7-15-24-17-26-25(23-13-8-6-9-14-23)18-29(30)32-28(26)19-27(24)31-20-22-12-10-11-21(2)16-22/h6,8-14,16-19H,3-5,7,15,20H2,1-2H3 |
Clave InChI |
XIHMHGXLSXQEFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC(=O)C=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14956848.png)

![4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14956864.png)

![4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14956880.png)
![7'-[(2,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14956904.png)
![methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B14956920.png)
![N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide](/img/structure/B14956930.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14956937.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14956942.png)

